(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery
Preparation Methods
The synthesis of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include a palladium catalyst, a boron reagent, and a base in an organic solvent. The specific substituents, such as the 3,4-diethoxybenzylidene group, are introduced through subsequent reactions, including alkylation and esterification.
Chemical Reactions Analysis
(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be compared with other benzofuran derivatives, such as:
Benzyl (E)-2-(4-methoxybenzylidene)hydrazine-1-carbodithioate: This compound has a similar benzofuran core but different substituents, leading to distinct chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds share some structural similarities with benzofurans and are known for their pharmaceutical and biological activities.
Properties
IUPAC Name |
methyl (2E)-2-[(3,4-diethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-17-8-6-13(10-18(17)26-5-2)11-19-20(22)15-12-14(21(23)24-3)7-9-16(15)27-19/h6-12H,4-5H2,1-3H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMNLZFSTUZPH-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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